6-Iodo-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
6-Iodo-2,3-dihydrophthalazine-1,4-dione is a derivative of phthalazine-1,4-dione, a compound known for its diverse biological activities. This compound is characterized by the presence of an iodine atom at the 6th position of the dihydrophthalazine ring, which can significantly influence its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2,3-dihydrophthalazine-1,4-dione typically involves the iodination of 2,3-dihydrophthalazine-1,4-dione. One common method includes the reaction of 2,3-dihydrophthalazine-1,4-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form phthalazine-1,4-dione or reduced to form dihydrophthalazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Yield various substituted dihydrophthalazine derivatives.
Oxidation: Produces phthalazine-1,4-dione.
Reduction: Results in dihydrophthalazine derivatives.
Scientific Research Applications
6-Iodo-2,3-dihydrophthalazine-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodo-2,3-dihydrophthalazine-1,4-dione is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, phthalazine derivatives are known to act as non-competitive antagonists of AMPA receptors, which play a crucial role in excitatory neurotransmission in the brain. This interaction can modulate neuronal activity and provide anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrophthalazine-1,4-dione: The parent compound without the iodine substitution.
6-Bromo-2,3-dihydrophthalazine-1,4-dione: A similar compound with a bromine atom instead of iodine.
6-Chloro-2,3-dihydrophthalazine-1,4-dione: A similar compound with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 6-Iodo-2,3-dihydrophthalazine-1,4-dione can enhance its reactivity and biological activity compared to its halogenated counterparts. Iodine is larger and more polarizable than bromine or chlorine, which can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C8H5IN2O2 |
---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
6-iodo-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) |
InChI Key |
KXRHUSMHCBEIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NNC2=O |
Origin of Product |
United States |
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